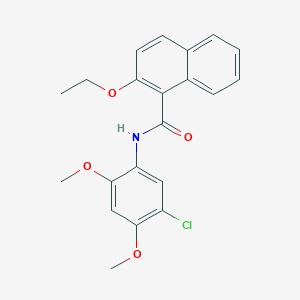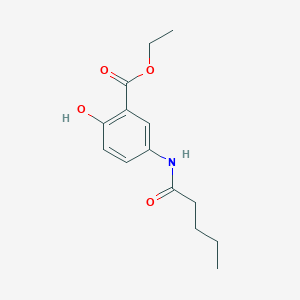![molecular formula C28H23ClN2O2 B308978 N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308978.png)
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, but it is thought to act by disrupting the function of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta plaque formation in Alzheimer's disease. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells and neurodegenerative disease pathways. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments.
However, one limitation of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, the mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, which can make it challenging to design experiments that effectively target its therapeutic effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, including:
1. Further investigation of the mechanisms of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, particularly in the inhibition of cancer cell growth and amyloid-beta plaque formation.
2. Development of more efficient synthesis methods for N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, which would allow for larger-scale production and more widespread use in lab experiments.
3. Investigation of the potential therapeutic applications of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in other diseases, such as inflammation and oxidative stress-related disorders.
4. Development of new formulations of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide that can improve its bioavailability and efficacy in vivo.
In conclusion, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in other diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 3,3-diphenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product, which is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as a potential cancer therapy.
In neurodegenerative disease research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C28H23ClN2O2 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-22-15-17-23(18-16-22)30-28(33)24-13-7-8-14-26(24)31-27(32)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,30,33)(H,31,32) |
Clé InChI |
HSXXOSFKEDFXIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
